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Compound of Interest

Compound Name: 1,3-Dimethylpyrene

Cat. No.: B3055391

An In-depth Technical Guide on the NMR and Mass Spectrometry Data of 1,3-Dimethylpyrene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and
mass spectrometry (MS) data for 1,3-dimethylpyrene. It is intended for researchers, scientists,
and professionals in drug development and analytical chemistry who require detailed spectral
information and experimental methodologies for the characterization of polycyclic aromatic
hydrocarbons (PAHSs).

Spectroscopic Data for 1,3-Dimethylpyrene

1,3-Dimethylpyrene (CisH14) is a methylated derivative of pyrene.[1] Its characterization relies
on standard spectroscopic techniques, primarily NMR and mass spectrometry, to confirm its
structure and purity. The molecular weight of 1,3-dimethylpyrene is 230.3038 g/mol .[2][3]

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of the compound. Electron ionization (El) is a
common method for analyzing PAHS.
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Parameter Value Reference
Molecular Formula CisHi4 [2][3]
Molecular Weight 230.3038 [2][3]
Major lon (M) m/z 230 [11[2]

NMR Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. Spectra are typically recorded in deuterated solvents such as chloroform (CDCls).[4]

IH NMR Data

The proton NMR spectrum of 1,3-dimethylpyrene shows characteristic signals for both its
aromatic protons and the protons of the two methyl groups. A notable feature is the upfield shift
of the proton at the 2-position (2-H) by approximately -0.26 ppm, with each methyl group
contributing about -0.13 ppm to this shift.[1]

13C NMR Data

The carbon NMR spectrum provides information on all 18 carbon atoms in the structure. The
methyl groups cause an upfield shift of approximately 3-3.5 ppm for the adjacent carbon atoms
(C-4 and C-10) compared to unsubstituted pyrene.[1] A 13C NMR spectrum has been recorded
on a Bruker WM-400 instrument.[5]

Chemical Shift ()

Atom o Reference
Description

2-H Upfield shift of ~ -0.26 ppm [1]

C-4, C-10 Upfield shift of 3-3.5 ppm [1]

Experimental Protocols

Accurate analysis of PAHs like 1,3-dimethylpyrene requires standardized experimental
procedures. The following sections detail common protocols for NMR and mass spectrometry.
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NMR Spectroscopy Protocol

This protocol is suitable for the analysis of PAHs using high-resolution one-dimensional (1D)
and two-dimensional (2D) NMR techniques.[4][6]

Sample Preparation: Dissolve approximately 2.0 mmol of 1,3-dimethylpyrene in 800 pL of
deuterated chloroform (CDCIs).[4] Ensure the sample is free of particulate matter.

Instrumentation: Utilize a high-field NMR spectrometer, such as a 300 MHz or 400 MHz
instrument.[5][7]

IH NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters might include a pulse width of 7-10 pys and a sufficient number of
scans to achieve a good signal-to-noise ratio.[6]

13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Use a sufficient number of scans, as the natural abundance of 13C is low.

Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction. Chemical shifts are referenced to
the residual solvent peak (e.g., CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).[7]

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

GC-MS is a highly sensitive method for the identification and quantification of PAHSs in various
matrices.[8]

e Sample Preparation (Extraction):

o For solid samples, use a technique like Soxhlet or pressurized fluid extraction with a
suitable solvent (e.g., acetonitrile or an acetone/hexane mixture).[9][10]
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o For liquid samples, perform a liquid-liquid extraction using a solvent like methylene
chloride.[10]

o The extract may require a cleanup step using solid-phase extraction (SPE) with a sorbent
like Florisil or silica gel to remove interfering matrix components.[8][9]

 Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., a
quadrupole or time-of-flight analyzer).[11][12]

o Chromatographic Separation:
o Column: Use a capillary column suitable for PAH analysis, such as a DB-5ms.[12]
o Carrier Gas: Helium is typically used.

o Temperature Program: A programmed temperature ramp is employed to ensure the
separation of different PAHs. For example, starting at a low temperature and ramping up
to around 300°C.

e Mass Spectrometry Analysis:
o lonization: Use Electron lonization (El) at a standard energy of 70 eV.

o Acquisition Mode: Data can be acquired in full scan mode to obtain complete mass
spectra or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative
analysis.[12]

o Data Analysis: Identify 1,3-dimethylpyrene by its retention time and by comparing its mass
spectrum to a reference spectrum, such as that from the NIST library.[2]

Visualized Workflow

The following diagram illustrates a typical workflow for the characterization of 1,3-
dimethylpyrene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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